molecular formula C19H17N5O3 B11191790 2-(4,6-dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

2-(4,6-dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B11191790
M. Wt: 363.4 g/mol
InChI Key: BOBBSGBYSRAAPD-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic synthesis. Common starting materials might include 4,6-dimethylpyrimidine and 4-methoxyphenyl derivatives. The reaction conditions often involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature: Reactions may be conducted at elevated temperatures, often between 80-150°C.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the formation of amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions might be used to modify the pyrimidine or pyrazolo[3,4-b]pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated compounds, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could be leveraged in the design of new materials or catalysts.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They might exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential. They might be explored as treatments for diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, these compounds could find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for 2-(4,6-dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to changes in the target’s function.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione: Lacks the methoxyphenyl group.

    6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione: Lacks the dimethylpyrimidinyl group.

Uniqueness

The presence of both the 4,6-dimethylpyrimidin-2-yl and 4-methoxyphenyl groups in 2-(4,6-dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione might confer unique chemical and biological properties. These groups could influence the compound’s reactivity, solubility, and biological activity, making it distinct from similar compounds.

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C19H17N5O3/c1-10-8-11(2)21-19(20-10)24-18(26)16-15(25)9-14(22-17(16)23-24)12-4-6-13(27-3)7-5-12/h4-9H,1-3H3,(H2,22,23,25)

InChI Key

BOBBSGBYSRAAPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=CC3=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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